3-Ciano-4,6-dicloro-1,7-naftiridina

Descripción general

Descripción

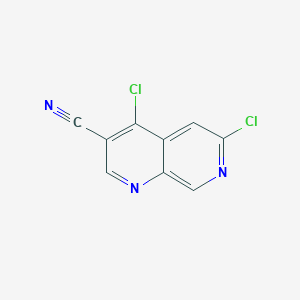

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₃Cl₂N₃ and a molecular weight of 224.05 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a naphthyridine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Métodos De Preparación

The synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dichloronicotinonitrile with suitable reagents to form the desired naphthyridine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:

4,6-Dichloro-1,5-naphthyridine-3-carbonitrile: Similar structure but different positional isomers.

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Contains a fluorine atom instead of a chlorine atom.

Actividad Biológica

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile features a naphthyridine core with two chlorine substituents and a cyano group. This unique structure enhances its biological activity compared to related compounds. It is primarily characterized by:

- Molecular Formula : C10H5Cl2N3

- Molecular Weight : 246.07 g/mol

- Physical State : Solid at room temperature with variable melting points depending on purity.

The biological activity of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is largely attributed to its interaction with specific enzymes and receptors:

- Phosphodiesterase Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase enzymes, which play crucial roles in various signaling pathways. This inhibition can lead to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension.

- Antimicrobial and Anticancer Properties : Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating potential applications in treating infections and malignancies.

Biological Activity Overview

The following table summarizes the biological activities associated with 4,6-dichloro-1,7-naphthyridine-3-carbonitrile:

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile:

- Inhibition of DYRK1A : A study demonstrated that derivatives of naphthyridine cores exhibit potent inhibition of DYRK1A kinase with reduced cytotoxicity. The compound was evaluated for its selectivity and potency, showing promising results for further development as a therapeutic agent .

- In Vitro Anticancer Activity : Research indicated that 4,6-dichloro-1,7-naphthyridine-3-carbonitrile exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of critical signaling pathways.

- Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.

Propiedades

IUPAC Name |

4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQWZDOLIYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595023 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-45-3 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.